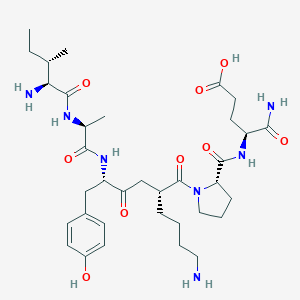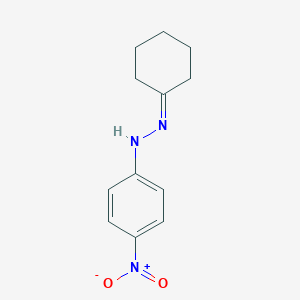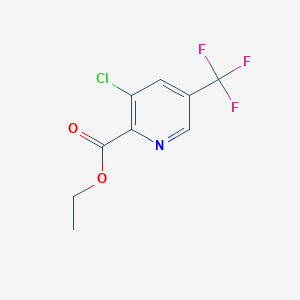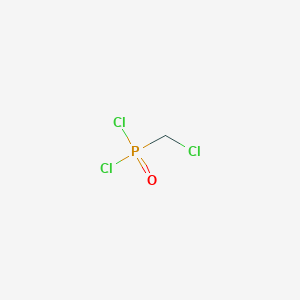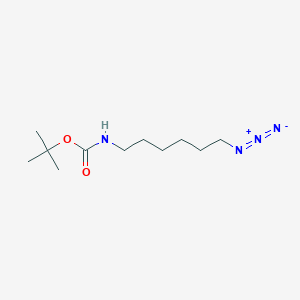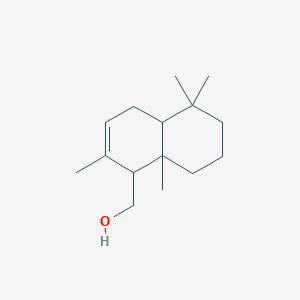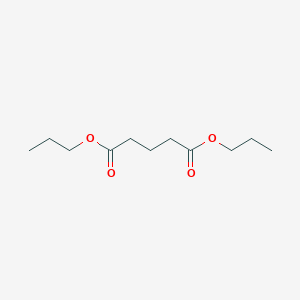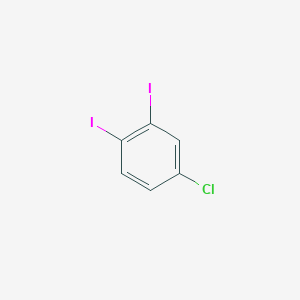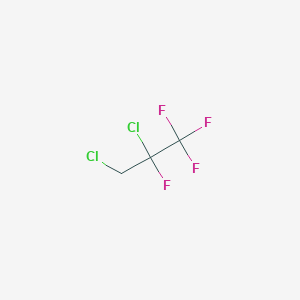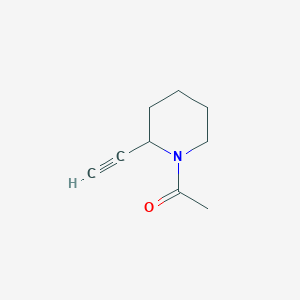![molecular formula C10H16O2 B159444 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 10136-65-9](/img/structure/B159444.png)
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Overview
Description
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: is a chemical compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . It is also known by its systematic name This compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can be synthesized through several methods. One common approach involves the hydroxylation of pinocamphone. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of oxypinocamphone.
Industrial Production Methods: Industrial production of oxypinocamphone may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques such as chromatography can further enhance the purity of oxypinocamphone .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of oxypinocamphone can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating respiratory insufficiency and other medical conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma
Mechanism of Action
The mechanism of action of oxypinocamphone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The hydroxyl group in oxypinocamphone plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Pinocamphone: The parent compound of oxypinocamphone, known for its similar structural framework.
Camphor: A related compound with a similar bicyclic structure but different functional groups.
Borneol: Another bicyclic compound with hydroxyl functionality
Uniqueness of 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10136-65-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
VZRRCQOUNSHSGB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Canonical SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Key on ui other cas no. |
10136-65-9 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

